

Quantitative Analysis of Human Involucrin (IVL) mRNA Expression Using SYBR Green-Based qPCR

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Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Involucrin (IVL) is a key protein component of the cornified envelope in terminally differentiated keratinocytes, playing a crucial role in the formation of an intact skin barrier. The expression of **involucrin** is tightly regulated during epidermal differentiation and can be altered in various skin diseases and in response to therapeutic agents. Accurate and reliable quantification of human **involucrin** mRNA is therefore essential for research in dermatology, cosmetology, and drug development. This document provides a detailed protocol for the quantitative analysis of human **involucrin** mRNA expression using a SYBR Green-based quantitative polymerase chain reaction (qPCR) assay.

Data Presentation

The following tables provide a framework for the systematic recording and analysis of qPCR data for determining the relative expression of human **involucrin** mRNA.

Table 1: qPCR Primer Specifications

Target Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)	Reference
Human Involucrin (IVL)	GGTCCAAGAC ATTCAACCAGC C	TCTGGACACTG CGGGTGGTTAT	119	OriGene (HP208665)
Human GAPDH	AGGTCGGAGT CAACGGATTTG	GACAAGCTTCC CGTTCTCAG	95	PrimerBank (ID: 37849553a1)
Human ACTB	AGAGCTACGA GCTGCCTGAC	AGCACTGTGTT GGCGTACAG	113	PrimerBank (ID: 7666203a1)
Human RPS26	GCGATTCCTGA CTACTTTGCTG TG	GGACATTTCTG AAGCGAGCGT C	108	PrimerBank (ID: 15359112a1)

Table 2: Raw Quantification Cycle (Cq) Values

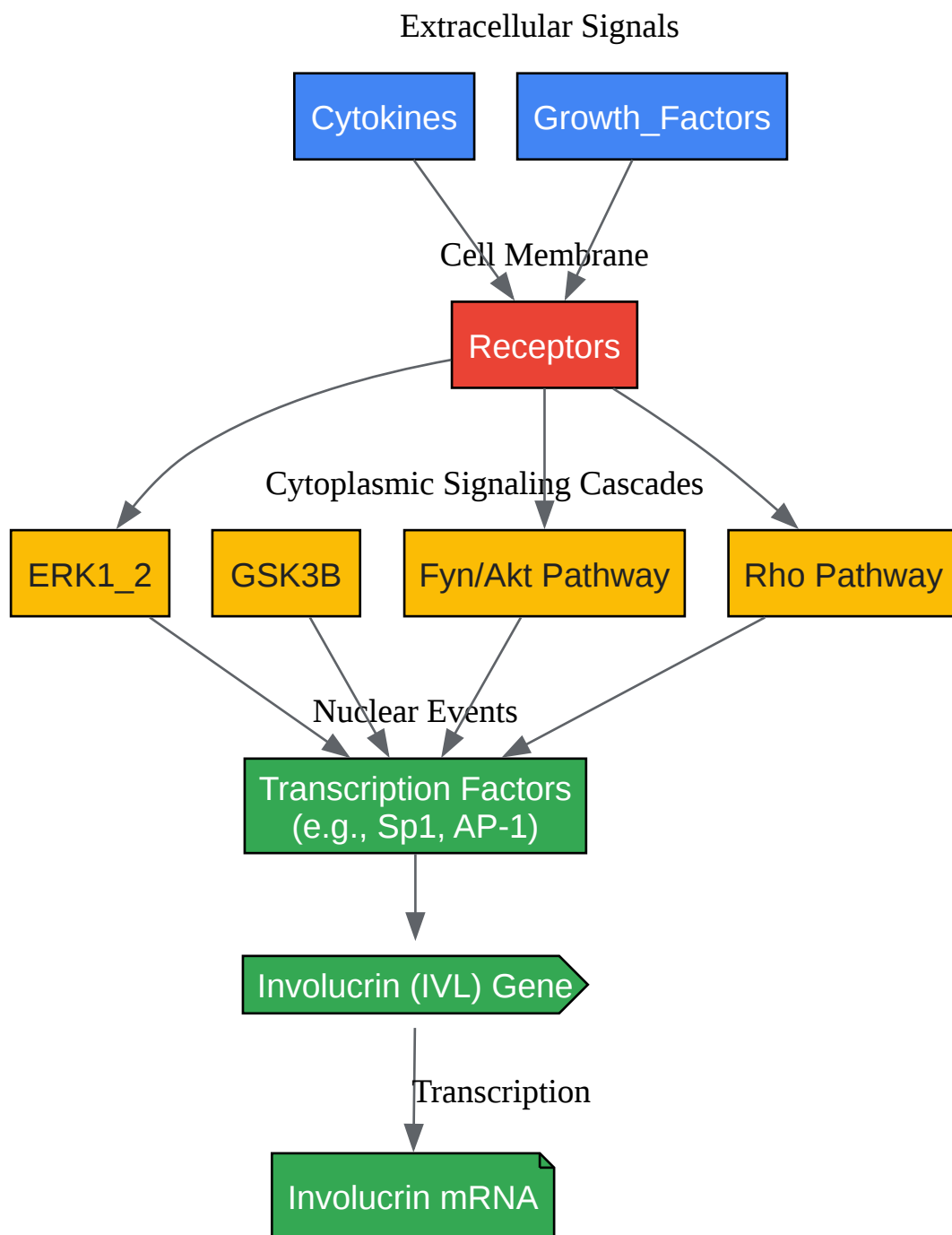
Sample ID	Replicate	Cq (IVL)	Cq (Housekeeping Gene)
Control 1	1		
2			
3			
Treatment 1	1		
2			
3			
...	...		

Table 3: Relative Quantification Data Analysis ($\Delta\Delta Cq$ Method)

Sample ID	Avg. Cq (IVL)	Avg. Cq (HKG)	ΔCq (Cq IVL - Cq HKG)	Avg. ΔCq (Control)	$\Delta\Delta Cq$ (ΔCq Sample - Avg. ΔCq Control)	Fold Change ($2^{-\Delta\Delta Cq}$)
Control 1	0	1				
Treatment 1						
...						

Signaling Pathways Regulating Involucrin Expression

The expression of **involucrin** in keratinocytes is regulated by a complex network of signaling pathways. Key pathways include the MAPK/ERK and PI3K/Akt pathways, which are often initiated by growth factors and cytokines. These pathways converge on transcription factors that bind to the **involucrin** promoter, driving its expression and promoting keratinocyte differentiation.

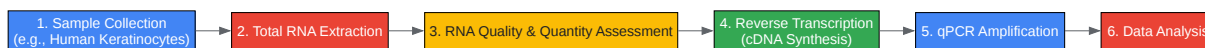


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Caption: Signaling pathways regulating **involucrin** gene expression in keratinocytes.

Experimental Protocols

A generalized workflow for the quantification of human **involucrin** mRNA is depicted below. This is followed by detailed step-by-step protocols for each major stage of the process.



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Caption: Experimental workflow for qPCR analysis of **involucrin** mRNA.

Protocol 1: Total RNA Extraction from Cultured Human Keratinocytes

This protocol is based on the use of a TRIzol-like reagent for the isolation of total RNA.

Materials:

- Cultured human keratinocytes
- Phosphate-buffered saline (PBS), ice-cold
- TRIzol reagent (or equivalent)
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes (1.5 mL, RNase-free)
- Micropipettes and RNase-free filter tips
- Refrigerated microcentrifuge

Procedure:

- Cell Lysis:
 - Aspirate the culture medium from the keratinocytes.
 - Wash the cells once with ice-cold PBS.
 - Aspirate the PBS completely.
 - Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells.
 - Lyse the cells by pipetting the TRIzol reagent several times over the cell monolayer.
- Phase Separation:
 - Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
 - Incubate at room temperature for 5 minutes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
 - Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent initially used.
 - Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
- RNA Wash:

- Carefully decant the supernatant.
- Wash the RNA pellet by adding 1 mL of 75% ethanol.
- Vortex briefly to dislodge the pellet.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Solubilization:
 - Carefully decant the ethanol.
 - Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
 - Incubate at 55-60°C for 10 minutes to aid dissolution.
- RNA Quality and Quantity Assessment:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity by agarose gel electrophoresis if necessary.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol utilizes M-MLV reverse transcriptase and random hexamer primers.

Materials:

- Total RNA (1 µg)
- Random hexamer primers
- dNTP mix (10 mM)
- M-MLV Reverse Transcriptase (200 U/µL)

- 5X Reaction Buffer for M-MLV RT
- RNase inhibitor (40 U/ μ L)
- RNase-free water
- PCR tubes or plate
- Thermal cycler

Procedure:

- RNA/Primer Annealing:
 - In a PCR tube on ice, combine the following:
 - Total RNA: 1 μ g
 - Random hexamers: 1 μ L
 - dNTP mix (10 mM): 1 μ L
 - RNase-free water: to a final volume of 13 μ L
 - Mix gently and centrifuge briefly.
 - Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
- Reverse Transcription Reaction Assembly:
 - To the annealed RNA/primer mix, add the following on ice:
 - 5X Reaction Buffer: 4 μ L
 - RNase inhibitor: 1 μ L
 - M-MLV Reverse Transcriptase: 1 μ L
 - RNase-free water: 1 μ L

- The final reaction volume is 20 μ L.
- Incubation:
 - Mix gently and centrifuge briefly.
 - Place the reaction in a thermal cycler and run the following program:
 - 25°C for 10 minutes (for random hexamer annealing)
 - 37°C for 50 minutes (for cDNA synthesis)
 - 70°C for 15 minutes (to inactivate the enzyme)
- Storage:
 - The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: SYBR Green qPCR

This protocol provides a general framework for SYBR Green-based qPCR.

Materials:

- cDNA template (from Protocol 2)
- Forward and reverse primers for IVL and housekeeping gene(s) (10 μ M stock)
- 2X SYBR Green qPCR Master Mix
- RNase-free water
- qPCR plate and optical seals
- Real-time PCR instrument

Procedure:

- Reaction Setup:

- Thaw all reagents on ice. Mix and centrifuge briefly before use.
- Prepare a master mix for each primer set to ensure consistency across reactions. For a single 20 μ L reaction, combine the following:
 - 2X SYBR Green qPCR Master Mix: 10 μ L
 - Forward Primer (10 μ M): 0.4 μ L
 - Reverse Primer (10 μ M): 0.4 μ L
 - RNase-free water: 7.2 μ L
- Aliquot 18 μ L of the master mix into each well of a qPCR plate.
- Add 2 μ L of cDNA template to each well.
- Include no-template controls (NTC) for each primer set by adding 2 μ L of RNase-free water instead of cDNA.
- qPCR Cycling:
 - Seal the qPCR plate, mix gently, and centrifuge briefly.
 - Place the plate in the real-time PCR instrument and run the following cycling program:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: Perform a melt curve analysis according to the instrument's instructions to verify the specificity of the amplified product.

Protocol 4: Data Analysis

The relative quantification of **involucrin** mRNA expression can be calculated using the $\Delta\Delta Cq$ (delta-delta Cq) method.

Procedure:

- Data Collection:
 - Obtain the raw Cq values for both the target gene (IVL) and the chosen housekeeping gene for all samples from the qPCR instrument software.
- Normalization to Housekeeping Gene (ΔCq):
 - For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene from the average Cq of the IVL gene:
 - $\Delta Cq = Cq(\text{IVL}) - Cq(\text{Housekeeping Gene})$
- Normalization to Control Group ($\Delta\Delta Cq$):
 - Calculate the average ΔCq for the control group.
 - For each sample (including the controls), calculate the $\Delta\Delta Cq$ by subtracting the average ΔCq of the control group from the ΔCq of the sample:
 - $\Delta\Delta Cq = \Delta Cq(\text{Sample}) - \text{Average } \Delta Cq(\text{Control})$
- Calculate Fold Change:
 - The fold change in gene expression relative to the control group is calculated as $2^{-\Delta\Delta Cq}$. A value of 1 represents no change, a value greater than 1 indicates upregulation, and a value less than 1 indicates downregulation.
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